6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the chromene core with a piperidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,8-dimethyl-4H-chromene-2-carboxamide: Lacks the piperidine and 4-methylphenyl groups.
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the 6,8-dimethyl groups.
Uniqueness
6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
943107-20-8 |
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Molecular Formula |
C26H30N2O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6,8-dimethyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O3/c1-17-7-9-20(10-8-17)22(28-11-5-4-6-12-28)16-27-26(30)24-15-23(29)21-14-18(2)13-19(3)25(21)31-24/h7-10,13-15,22H,4-6,11-12,16H2,1-3H3,(H,27,30) |
InChI Key |
FNCPRDGLRKKBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)N4CCCCC4 |
Origin of Product |
United States |
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